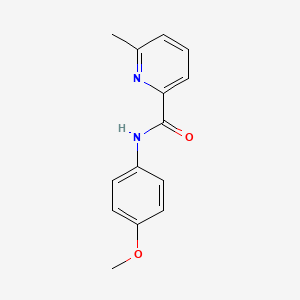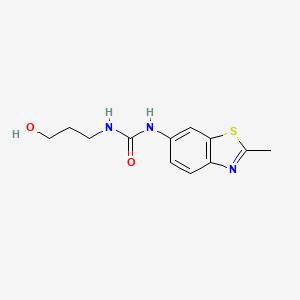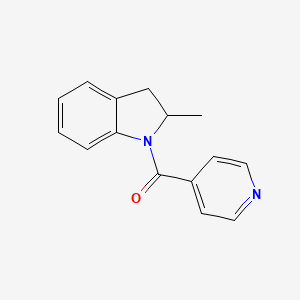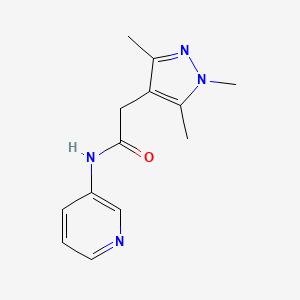
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyridine family and has been shown to possess a variety of biological activities.
作用機序
The mechanism of action of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide is not fully understood. However, it has been suggested that 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide may act through the inhibition of certain enzymes and signaling pathways. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune response.
Biochemical and physiological effects:
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit tumor growth. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to improve cognitive function and memory, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in lab experiments is its ability to inhibit COX-2 and NF-κB, which are important targets for the development of anti-inflammatory drugs. However, one limitation of using 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide. One potential direction is the development of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide analogs with improved efficacy and reduced toxicity. Another potential direction is the investigation of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the role of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide in the regulation of the immune system and its potential as an immunomodulatory agent should be further explored.
Conclusion:
In conclusion, 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide is a promising compound with a variety of potential therapeutic applications. Its ability to inhibit COX-2 and NF-κB make it a potential candidate for the development of anti-inflammatory drugs. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide's neuroprotective properties also make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action and potential limitations of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide.
合成法
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide can be synthesized through a variety of methods, including the reaction of 6-methylpyridin-3-amine with 2-pyridinecarboxylic acid chloride. This reaction results in the formation of 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide, which can be purified through various techniques including column chromatography and recrystallization.
科学的研究の応用
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. 6-methyl-N-pyridin-3-ylpyridine-2-carboxamide has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-4-2-6-11(14-9)12(16)15-10-5-3-7-13-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRKNYKZOVCWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-pyridin-3-ylpyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)
![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)